molecular formula C16H18Cl2N2O4 B3757293 ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate

ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate

Cat. No.: B3757293
M. Wt: 373.2 g/mol
InChI Key: RYSFVGSJQVKXTN-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with chlorine atoms and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a quinoline derivative, followed by esterification and subsequent substitution reactions to introduce the hydroxyethoxyethylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the chlorine-substituted positions.

Scientific Research Applications

Ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 6,8-dichloro-4-hydroxy-3-quinolinecarboxylate
  • Ethyl 7-chloro-4-hydroxy-6-methoxy-3-quinolinecarboxylate
  • Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinecarboxylate

These compounds share a similar quinoline core but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

IUPAC Name

ethyl 6,8-dichloro-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O4/c1-2-24-16(22)12-9-20-15-11(7-10(17)8-13(15)18)14(12)19-3-5-23-6-4-21/h7-9,21H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFVGSJQVKXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCOCCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6,8-dichloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate
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